molecular formula C13H10ClFOS B14621453 Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- CAS No. 60810-60-8

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-

Cat. No.: B14621453
CAS No.: 60810-60-8
M. Wt: 268.73 g/mol
InChI Key: VNGXDBXIZNZUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- is an organic compound with a complex structure that includes aromatic rings, a hydroxyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- typically involves the reaction of 4-chloro-3-fluorothiophenol with benzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]- is unique due to the presence of both chlorine and fluorine atoms, as well as the sulfide linkage

Properties

CAS No.

60810-60-8

Molecular Formula

C13H10ClFOS

Molecular Weight

268.73 g/mol

IUPAC Name

[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]methanol

InChI

InChI=1S/C13H10ClFOS/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2

InChI Key

VNGXDBXIZNZUHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)SC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.